SC-514
Overview
Description
Scientific Research Applications
SC-514 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nuclear factor kappa-B kinase-2.
Biology: Employed in research to understand the role of nuclear factor kappa-B in cellular processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
Target of Action
SC-514, also known as 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide, primarily targets the nuclear factor kappa-B kinase subunit beta (IKK-2 or IKKβ) . IKKβ is a crucial component of the IKK complex that plays a significant role in the activation of the NF-κB pathway .
Mode of Action
this compound interacts with its target, IKKβ, in an ATP-competitive manner . It binds at the ATP-binding site of IKK-2, exerting a reversible and competitive inhibition with ATP . This interaction inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκB proteins . As a result, the translocation of NF-κB to the nucleus is blocked, inhibiting NF-κB-dependent gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKKβ, this compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell proliferation, and survival . The downstream effects include the reduced expression of NF-κB-dependent genes, such as those encoding for pro-inflammatory cytokines like IL-6 and IL-8 .
Pharmacokinetics
and soluble in ethanol and DMSO, which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response. By inhibiting IKKβ and subsequently blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 . This leads to an overall attenuation of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
SC-514 is synthesized through a series of chemical reactions involving the formation of the bithiophene core followed by the introduction of the amino and carboxylic acid amide groups. The synthetic route typically involves:
Formation of the Bithiophene Core: This step involves the coupling of thiophene derivatives under specific conditions to form the bithiophene structure.
Introduction of Functional Groups: The amino group and the carboxylic acid amide group are introduced through subsequent reactions, often involving amination and amidation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the compound. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.
Purification Processes: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
SC-514 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Comparison with Similar Compounds
Similar Compounds
Bardoxolone Methyl: A synthetic triterpenoid that activates the Nrf2 pathway and inhibits the nuclear factor kappa-B pathway.
MLN120B: A selective and ATP-competitive inhibitor of nuclear factor kappa-B kinase-beta.
BX795: An effective and selective inhibitor of PDK1, with some selectivity for nuclear factor kappa-B kinase
Uniqueness of SC-514
This compound is unique due to its high selectivity for nuclear factor kappa-B kinase-2 and its reversible inhibition mechanism. This selectivity allows for targeted inhibition of nuclear factor kappa-B-dependent gene expression without affecting other kinases, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-5-thiophen-3-ylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUACLADCKCNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(S2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257563 | |
Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354812-17-2 | |
Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354812-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SC 514 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 354812-17-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino[2,3′-bithiophene]-5-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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